molecular formula C17H13NS B11857051 1,5-Dimethyl(1)benzothieno(2,3-g)isoquinoline CAS No. 23436-73-9

1,5-Dimethyl(1)benzothieno(2,3-g)isoquinoline

Cat. No.: B11857051
CAS No.: 23436-73-9
M. Wt: 263.4 g/mol
InChI Key: ZCVWAHUQQFAANM-UHFFFAOYSA-N
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Description

1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline is a heterocyclic compound that integrates a benzo and thieno ring fused with an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethylbenzo[4,5]thieno[2,3-g]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted benzaldehydes with thieno derivatives under specific conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can be employed to construct the isoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,5-dimethylbenzo[4,5]thieno[2,3-g]isoquinoline exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s functional groups and overall structure. The pathways involved often relate to the inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline is unique due to its specific fusion of benzo, thieno, and isoquinoline rings, which imparts distinct electronic and steric properties. These properties can be exploited to develop novel compounds with tailored biological activities and material properties .

Properties

CAS No.

23436-73-9

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

IUPAC Name

1,5-dimethyl-[1]benzothiolo[2,3-g]isoquinoline

InChI

InChI=1S/C17H13NS/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9H,1-2H3

InChI Key

ZCVWAHUQQFAANM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=CC3=C1SC4=CC=CC=C43)C

Origin of Product

United States

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